![molecular formula C8H7ClN4 B071276 5-(2-chloro-6-methylphenyl)-2H-tetrazole CAS No. 175205-13-7](/img/structure/B71276.png)
5-(2-chloro-6-methylphenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloro-6-methylphenyl)-2H-tetrazole is a chemical compound that belongs to the tetrazole family. It is a white crystalline powder, which is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 5-(2-chloro-6-methylphenyl)-2H-tetrazole is not well understood. However, studies have shown that it may act by inhibiting specific enzymes or proteins in bacterial or cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(2-chloro-6-methylphenyl)-2H-tetrazole has a low toxicity profile and does not have any significant biochemical or physiological effects in humans. However, further studies are needed to fully understand the safety profile of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-chloro-6-methylphenyl)-2H-tetrazole in lab experiments include its high purity, low toxicity, and potential applications in various scientific research fields. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 5-(2-chloro-6-methylphenyl)-2H-tetrazole in scientific research. These include:
1. Further investigation of its potential applications in medicinal chemistry, material science, and analytical chemistry.
2. Development of new synthetic methods for the production of this compound.
3. Investigation of its potential use as an explosive material.
4. Investigation of its potential use in the synthesis of new materials such as metal-organic frameworks and coordination polymers.
5. Further studies to fully understand the mechanism of action and safety profile of this compound.
Synthesemethoden
The synthesis of 5-(2-chloro-6-methylphenyl)-2H-tetrazole is carried out by the reaction of 2-chloro-6-methylphenyl isocyanate with sodium azide in anhydrous DMF (N,N-dimethylformamide) at room temperature. The resulting product is then purified by recrystallization to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-6-methylphenyl)-2H-tetrazole has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
In material science, 5-(2-chloro-6-methylphenyl)-2H-tetrazole has been studied for its potential use as an explosive material due to its high energy content. It has also been studied for its use in the synthesis of new materials such as metal-organic frameworks and coordination polymers.
Eigenschaften
CAS-Nummer |
175205-13-7 |
---|---|
Produktname |
5-(2-chloro-6-methylphenyl)-2H-tetrazole |
Molekularformel |
C8H7ClN4 |
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
5-(2-chloro-6-methylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-5-3-2-4-6(9)7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
InChI-Schlüssel |
VXEOPRWNDWAALL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |
Synonyme |
5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.